N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Propanamide Moiety: The propanamide group can be introduced via an amide coupling reaction. This involves the reaction of the benzoxazole derivative with a suitable acylating agent, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the benzoxazole ring can be reduced to form an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzoxazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and benzoxazole ring contribute to its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-8-4-2-6-14(16)10-12-20-18(22)11-13-21-15-7-3-5-9-17(15)25-19(21)23/h2-9H,10-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDADYZNRPYBEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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